molecular formula C19H19N3O4S B2407880 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-68-7

8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2407880
CAS No.: 1021101-68-7
M. Wt: 385.44
InChI Key: UPCQDQSLFDVDSG-UHFFFAOYSA-N
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Description

8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the acenaphthene derivative. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may be explored for its potential biological activity. It could serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: In the medical field, this compound could be investigated for its pharmacological properties. It may exhibit activity against various diseases, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include other acenaphthene derivatives and related heterocyclic compounds.

Uniqueness: What sets this compound apart from its counterparts is its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture may offer distinct advantages in various scientific and industrial applications.

Properties

IUPAC Name

8-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-17-19(21-18(24)20-17)8-10-22(11-9-19)27(25,26)15-7-5-13-3-1-2-12-4-6-14(15)16(12)13/h1-3,5,7H,4,6,8-11H2,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCQDQSLFDVDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCC5(CC4)C(=O)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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